

Ethyl indole-3-carboxylate molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl indole-3-carboxylate*

Cat. No.: *B185682*

[Get Quote](#)

An In-Depth Technical Guide to **Ethyl Indole-3-Carboxylate** for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of **ethyl indole-3-carboxylate**, a pivotal heterocyclic compound. We will move beyond its fundamental properties, such as molecular weight, to explore its synthesis, rigorous analytical characterization, and its significant role as a foundational scaffold in modern medicinal chemistry. The insights and protocols herein are designed to equip researchers, chemists, and drug development professionals with the practical knowledge required to effectively utilize this versatile molecule.

Core Physicochemical & Structural Properties

Ethyl indole-3-carboxylate is an organic compound featuring an indole ring system—a fusion of a benzene and a pyrrole ring—with an ethyl ester group at the C3 position.^[1] Its molecular formula is C₁₁H₁₁NO₂.^{[2][3]} At room temperature, it typically presents as a white to off-white or yellow crystalline solid.^{[1][3]} While largely insoluble in water, it demonstrates moderate to good solubility in common organic solvents like ethanol, methanol, and dichloromethane.^[1]

A precise understanding of its physicochemical properties is the cornerstone of its application in synthesis and analysis. The molecular weight is a critical parameter for stoichiometric calculations in reaction design and for confirmation of identity via mass spectrometry.

Property	Value	Source(s)
Molecular Weight	189.21 g/mol	[2] [3] [4] [5]
Exact Mass	189.078978594 Da	[2]
Molecular Formula	C ₁₁ H ₁₁ NO ₂	[2] [3] [6]
CAS Number	776-41-0	[2] [4] [6]
Appearance	White to off-white/yellow solid	[1] [3] [7]
Melting Point	120-124 °C	[7]
IUPAC Name	ethyl 1H-indole-3-carboxylate	[2]
Synonyms	3-(Ethoxycarbonyl)indole, Indole-3-carboxylic acid ethyl ester	[1] [4] [6]

Synthesis: The Fischer Indole Synthesis Approach

The synthesis of indole derivatives is a foundational topic in heterocyclic chemistry. Among the various methods, the Fischer indole synthesis, discovered in 1883, remains a versatile and widely used reaction for creating the indole core from an arylhydrazone and an aldehyde or ketone under acidic conditions.[\[8\]](#)[\[9\]](#) This method is often employed for producing substituted indoles, including precursors for antimigraine drugs of the triptan class.[\[9\]](#)

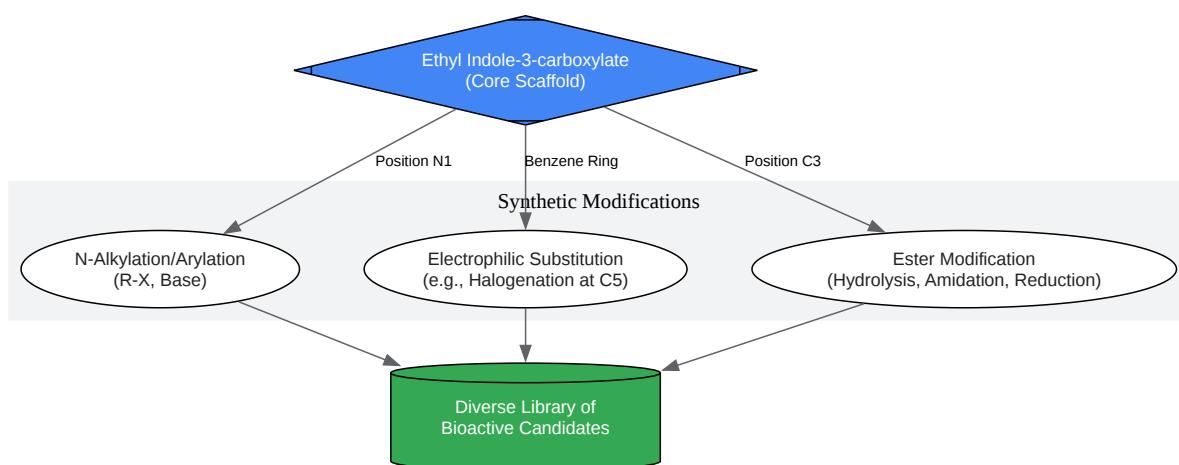
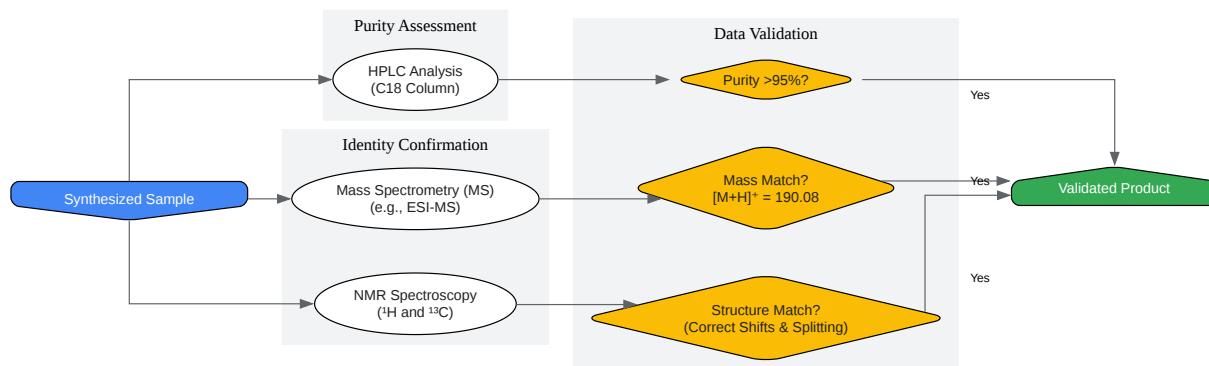
Causality in Experimental Design

The choice of the Fischer synthesis is predicated on its reliability and the accessibility of starting materials. The reaction proceeds through a $[3]_n[3]_m$ -sigmatropic rearrangement of the protonated phenylhydrazone, which forms an enamine intermediate.[\[9\]](#) The subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[\[9\]](#) The selection of a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric and acetic acid, is crucial, especially for sterically demanding substrates, as it facilitates the key rearrangement and cyclization steps.[\[8\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for the Fischer Indole Synthesis.

Experimental Protocol: Fischer Indole Synthesis



This protocol describes a general procedure for synthesizing **ethyl indole-3-carboxylate**.

- Phenylhydrazone Formation:
 - In a round-bottom flask, dissolve ethyl pyruvate (1.0 equivalent) and phenylhydrazine (1.1 equivalents) in absolute ethanol.
 - Add a catalytic amount of glacial acetic acid (a few drops).
 - Reflux the mixture for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the phenylhydrazone intermediate.
 - Filter the solid and wash with cold ethanol. The intermediate can be used directly in the next step.
- Acid-Catalyzed Cyclization:
 - To a new flask, add the phenylhydrazone intermediate.

- Carefully add a strong acid catalyst, such as polyphosphoric acid (PPA) or a pre-mixed solution of sulfuric acid in acetic acid, under an inert atmosphere (e.g., Argon).
- Heat the reaction mixture to 100-120°C with vigorous stirring for 2-4 hours, monitoring by TLC until the starting material is consumed.
- Cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
- Work-up and Purification:
 - Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
 - Extract the aqueous mixture with an organic solvent like ethyl acetate (3 x 50 mL).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and filter.
 - Remove the solvent under reduced pressure to yield the crude product.
 - Purify the crude solid by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure **ethyl indole-3-carboxylate**.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized **ethyl indole-3-carboxylate** is a critical, self-validating step in any experimental workflow. A multi-technique approach ensures trustworthiness. Mass spectrometry confirms the molecular weight, while NMR spectroscopy elucidates the precise molecular structure.

Click to download full resolution via product page

Caption: Derivatization strategies for drug discovery.

Conclusion

Ethyl indole-3-carboxylate is far more than a simple chemical defined by its molecular weight. It is a foundational building block in organic synthesis with profound implications for drug discovery and development. Its straightforward synthesis via methods like the Fischer indole synthesis, combined with its amenability to diverse chemical modifications, ensures its continued relevance. A thorough understanding of its properties, synthesis, and analytical validation, as outlined in this guide, is essential for any scientist aiming to leverage the power of the indole scaffold in their research endeavors.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 247965, **Ethyl Indole-3-carboxylate**.
- CP Lab Safety (n.d.). **Ethyl indole-3-carboxylate**, min 97%, 100 grams.
- Tradeindia (n.d.). **Ethyl Indole-3-carboxylate** - Molecular Formula: C11h11no2.
- Li, Y., et al. (n.d.). Regioselective C5–H Direct Iodination of Indoles. Supporting Information.
- Al-Hourani, B. J., et al. (2016). Ethyl 1-acetyl-1H-indole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications.
- Scribd (n.d.). Indole 3 Carboxylate.
- SpectraBase (n.d.). 1H NMR of ethyl 2-methyl-1H-indole-3-carboxylate.
- SpectraBase (n.d.). **Ethyl indole-3-carboxylate**.
- Al-Hourani, B. J., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules.
- Google Patents (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
- Wikipedia (n.d.). Fischer indole synthesis.
- Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols.
- Karaboyacı, M. (2016). Synthesis of 3-Ethyl Indole. ResearchGate.
- Taber, D. F., & Stachel, S. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances.
- Organic Syntheses (n.d.). Indole-2-carboxylic acid, ethyl ester.
- Al-Ostath, A. I., et al. (2024). New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Mini-Reviews in Medicinal Chemistry.

- NIST (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester. NIST WebBook.
- S. G. K. et al. (2014). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. *Der Pharma Chemica*.
- Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. *RSC Medicinal Chemistry*.
- Wang, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. *Pest Management Science*.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Indole-3-carboxaldehyde in Modern Pharmaceutical Synthesis.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 589098, **Methyl indole-3-carboxylate**.
- mzCloud (n.d.). Indole 3 carboxylic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Page loading... [wap.guidechem.com]
- 2. Ethyl Indole-3-carboxylate | C11H11NO2 | CID 247965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl Indole-3-Carboxylate at Attractive Price - High Purity & Reliable Quality [nacchemical.com]
- 4. 吲哚-3-羧酸乙酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Ethyl Indole-3-carboxylate - Molecular Formula: C11h11no2 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 吲哚-3-羧酸乙酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- To cite this document: BenchChem. [Ethyl indole-3-carboxylate molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b185682#ethyl-indole-3-carboxylate-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com